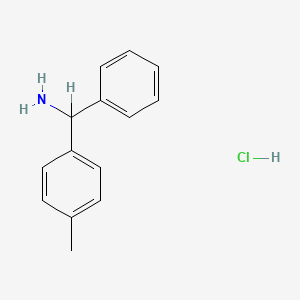

(4-Methylphenyl)(phenyl)methanamine hydrochloride

描述

(4-Methylphenyl)(phenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol. Structurally, it consists of a methanamine group (-CH₂NH₂) attached to a biphenyl system, where one phenyl ring is substituted with a methyl group at the para position (4-methylphenyl), and the other is unsubstituted (phenyl). The hydrochloride salt enhances its stability and solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) .

This compound is commonly used in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules. Its amine group enables participation in condensation, alkylation, or coupling reactions, making it valuable for developing ligands, catalysts, and drug candidates . Synonyms include [4-(4-Methylphenyl)phenyl]methylamine hydrochloride and 4-(4-Methylphenyl)benzylamine HCl .

属性

IUPAC Name |

(4-methylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZSJKMWBONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-49-2 | |

| Record name | Benzenemethanamine, 4-methyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Key Steps:

- Imine Formation : React 4-methylbenzonitrile with phenyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C.

- Reduction : Add sodium borohydride (NaBH₄) to the reaction mixture, warming to room temperature for 12–24 hours.

- Salt Formation : Isolate the free base and treat with HCl gas or aqueous HCl to yield the hydrochloride salt.

Table 1 : Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imine Formation | 4-Methylbenzonitrile, PhMgBr, THF, 0°C | 35–40 | |

| Reduction | NaBH₄, MeOH, rt | 70–85 | |

| Salt Formation | HCl gas, CH₂Cl₂ | >90 |

Catalytic Coupling with Nickel Catalysts

A nickel-mediated cross-coupling approach enables direct synthesis of the methanamine skeleton. This method utilizes (4-methylphenyl)(phenyl)methanaminium chloride and urea under microwave irradiation.

Key Steps:

- Catalyst Activation : Combine (4-methylphenyl)(phenyl)methanaminium chloride, urea, and NiXantphos in cyclopentyl methyl ether (CPME).

- Coupling : Add 1-bromo-4-tert-butylbenzene and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) at 60°C.

- Purification : Quench with water, extract with ethyl acetate, and isolate via column chromatography.

Table 2 : Catalytic Coupling Parameters

| Parameter | Value | |

|---|---|---|

| Catalyst | NiXantphos (0.005 mmol) | |

| Base | NaN(SiMe₃)₂ (0.30 mmol) | |

| Temperature | 60°C | |

| Solvent | CPME | |

| Yield | 60–75% |

Solid-Phase Synthesis Using MBHA Resin

4-Methylbenzhydrylamine (MBHA) resin serves as a scaffold for peptide-based synthesis, enabling controlled release of the methanamine derivative.

Key Steps:

- Resin Functionalization : Attach MBHA resin to a peptide backbone via Fmoc-protected amino acids.

- Cleavage : Treat with trifluoroacetic acid (TFA) and dichloromethane to release the methanamine.

- Salt Formation : Protonate with HCl to obtain the hydrochloride.

Table 3 : Solid-Phase Synthesis Optimization

| Factor | Optimal Condition | |

|---|---|---|

| Resin Loading | 1.6 mmol/g | |

| Cleavage Reagent | TFA/CH₂Cl₂ (1:1) | |

| Reaction Time | 1.5–2 hours | |

| Purity | >95% |

Bromination-Reduction Sequence

This method leverages bromination of 4-methylbenzophenone, followed by reductive amination.

Key Steps:

- Bromination : React 4-methylbenzophenone with N-bromosuccinimide (NBS) under light to form 2-bromo-4-methylbenzophenone.

- Reductive Amination : Treat with ammonia and NaBH₃CN in methanol.

- Salt Formation : Convert to hydrochloride via HCl addition.

Table 4 : Bromination-Reduction Efficiency

| Step | Reagents | Yield (%) | |

|---|---|---|---|

| Bromination | NBS, light | 70–80 | |

| Reduction | NH₃, NaBH₃CN | 85–90 | |

| Salt Formation | HCl gas | >95 |

Acid Hydrolysis of Amide Precursors

Acid hydrolysis of amide intermediates is a scalable route for industrial production.

Key Steps:

- Amide Synthesis : Form an amide (e.g., 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy -1-S-[N-(1-phenyl ethyl)] acetamide) via condensation.

- Hydrolysis : Treat with concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at 80–85°C.

- Byproduct Recovery : Recycle benzyl amine or 1-phenylethylamine for cost efficiency.

Table 5 : Hydrolysis Optimization

| Acid | Temperature | Time | Yield | |

|---|---|---|---|---|

| HBr (48%) | 90–95°C | 24 hr | 70–80% | |

| H₂SO₄ (conc.) | 80–85°C | 12 hr | 85–90% |

Comparative Analysis of Methods

Table 6 : Method Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield, simple steps | Requires Grignard reagents |

| Catalytic Coupling | Mild conditions | Expensive catalysts |

| Solid-Phase | High purity | Limited to resin compatibility |

| Bromination-Reduction | Direct synthesis | Multistep process |

| Acid Hydrolysis | Scalable | Corrosive reagents |

化学反应分析

Types of Reactions: (4-Methylphenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated amines.

科学研究应用

Drug Discovery

(4-Methylphenyl)(phenyl)methanamine hydrochloride serves as a lead compound in the development of new therapeutic agents targeting neurological conditions. Its structural complexity allows for diverse modifications, which can enhance its pharmacological properties. Research indicates that this compound may interact with neurotransmitter receptors, suggesting its potential utility in treating disorders related to neurotransmission.

Binding Affinity Studies

Preliminary studies have explored the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to determine its binding kinetics and affinity. These investigations are crucial for understanding the compound's mechanism of action and optimizing its efficacy as a drug candidate.

Enzyme Inhibition Studies

Recent research has highlighted the role of this compound in enzyme inhibition studies. It has been shown to exhibit inhibitory effects on certain enzymes, which can be pivotal in developing new antimicrobial agents. The compound's ability to modulate enzyme activity opens avenues for therapeutic applications against infections caused by resistant strains.

Study on Antimicrobial Properties

In a recent study, this compound was tested for its antimicrobial properties against various pathogens. The results indicated promising activity, suggesting that further development could lead to new antimicrobial therapies targeting resistant bacteria.

Neurotransmitter Interaction Analysis

Another case study focused on the interaction of this compound with neurotransmitter receptors involved in mood regulation. The findings suggest that this compound may have antidepressant-like effects, warranting further exploration into its potential as a therapeutic agent for mood disorders.

作用机制

The mechanism of action of (4-Methylphenyl)(phenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS 5267-46-9)

- Structure : Replaces the methyl group with a methoxy (-OCH₃) at the para position.

- Properties : Higher molecular weight (249.74 g/mol) due to the oxygen atom. The electron-donating methoxy group increases polarity, improving solubility in chloroform and DMSO .

- Applications : Used in PET imaging probes for amyloid-β, leveraging its enhanced solubility for blood-brain barrier penetration .

[3-(4-Methylphenyl)phenyl]methanamine Hydrochloride (CAS 49703-56-2)

- Structure : Structural isomer with the methyl group on the meta position of the phenyl ring.

- Properties : Similar molecular weight (233.74 g/mol) but distinct steric and electronic profiles due to meta substitution. Reduced symmetry may lower crystallinity compared to the para-substituted analog .

- Applications : Explored in asymmetric catalysis and chiral ligand synthesis .

(4-(tert-Butyl)phenyl)methanamine Hydrochloride

- Structure : Features a bulky tert-butyl group instead of methyl.

- Properties : Higher hydrophobicity (logP ~3.2) due to the tert-butyl group, reducing aqueous solubility. Synthesized via transition metal-free catalytic reduction of benzamides (93% yield) .

- Applications : Intermediate in agrochemicals and surfactants .

Physicochemical Properties

生物活性

(4-Methylphenyl)(phenyl)methanamine hydrochloride, also known as 4-Methyl-α-methylbenzeneethanamine hydrochloride, is a compound that has garnered attention in various fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C14H16ClN

- Molecular Weight : 235.74 g/mol

- CAS Number : 5267-49-2

The compound exists as a hydrochloride salt, which enhances its solubility and stability compared to its free base form. This property is crucial for its application in biological systems.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action involves:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it has been studied for its role in enzyme-substrate interactions, which are vital for understanding drug metabolism and efficacy.

- Receptor Binding : It is proposed to bind to certain receptors, influencing cellular signaling pathways that can lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)

- IC50 Values : The compound showed IC50 values ranging from 1.48 μM to 12.07 μM across different cell lines, indicating significant potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest moderate to excellent activity against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. It was found to significantly inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. -

Therapeutic Applications :

In a case study focusing on neurological disorders, researchers explored the compound's efficacy as a precursor for synthesizing novel therapeutic agents targeting neurodegenerative diseases. The findings suggested that derivatives of this compound could enhance neuroprotective effects and improve cognitive functions.

常见问题

Q. What are the recommended synthetic routes for (4-Methylphenyl)(phenyl)methanamine hydrochloride?

A plausible method involves reductive amination of 4-methylbenzophenone using ammonium acetate and sodium cyanoborohydride in methanol, followed by treatment with HCl to form the hydrochloride salt. This approach is analogous to stereoselective reductions used in sertraline synthesis, where controlled conditions ensure high yield and purity .

Q. How should researchers characterize the purity of this compound?

Utilize a combination of ¹H/¹³C NMR for structural confirmation, HPLC for quantitative purity assessment (>95%), and elemental analysis to verify stoichiometry. For salts, chloride ion titration or ion chromatography can validate counterion content .

Q. What solvents are optimal for recrystallizing this compound?

Ethanol-water mixtures are effective for recrystallization due to the compound’s moderate polarity. Column chromatography with silica gel and a gradient of ethyl acetate/hexane can further purify crude products .

Q. How should the compound be stored to ensure stability?

Store at −20°C in a desiccator under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles) and work in a fume hood. For spills, absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Emergency eye/skin exposure requires immediate rinsing with water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., decomposition vs. sharp melt)?

Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to distinguish between true melting and decomposition. Polymorph screening via solvent vapor diffusion may reveal crystalline variants .

Q. What strategies enhance stereochemical purity if chiral intermediates are involved?

Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis. Validate enantiomeric excess via chiral HPLC or circular dichroism (CD). X-ray crystallography provides definitive stereochemical confirmation .

Q. How can this compound be applied in bioorthogonal chemistry or bioconjugation?

While lacking a tetrazine group, its primary amine can react with NHS esters or imidoesters to form stable conjugates. Optimize pH (8.5–9.0) and buffer (e.g., PBS) for efficient labeling of biomolecules .

Q. What computational methods predict its pharmacokinetic properties?

Molecular dynamics simulations (e.g., AMBER or GROMACS) can model blood-brain barrier permeability, leveraging its lipophilic (4-methylphenyl) group. ADMET predictors (e.g., SwissADME) estimate solubility and metabolic stability .

Q. How do substituents on the phenyl rings influence reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methyl) enhance nucleophilic amine activity in Buchwald-Hartwig aminations. Screen palladium catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) to optimize coupling yields .

Data Contradiction and Validation

Q. Conflicting NMR How to confirm structural assignments?

Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). Nuclear Overhauser effect (NOESY) can resolve spatial proximity ambiguities .

Q. Discrepancies in solubility studies: What factors cause variability?

Test solubility in DMSO, water, and ethanol using nephelometry. Particle size (via dynamic light scattering) and polymorphic form significantly impact solubility profiles .

Methodological Best Practices

Designing a stability-indicating HPLC method:

Use a C18 column, mobile phase (acetonitrile:0.1% TFA in water), and UV detection at 254 nm. Forced degradation (acid/base/oxidative stress) identifies degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。